molecular formula C50H100N2O2 B14342285 N,N'-(Hexane-1,6-diyl)didocosanamide CAS No. 96548-58-2

N,N'-(Hexane-1,6-diyl)didocosanamide

Cat. No.: B14342285
CAS No.: 96548-58-2
M. Wt: 761.3 g/mol
InChI Key: NLYBLDAYIHAXCL-UHFFFAOYSA-N
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Description

N,N’-(Hexane-1,6-diyl)didocosanamide: is a chemical compound known for its unique structure and properties. It is primarily used in various industrial applications due to its stability and effectiveness. This compound is also known by its trade name, Irganox 1098, and is widely used as an antioxidant in polymer stabilization, especially for polyamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)didocosanamide involves the reaction of hexane-1,6-diamine with docosanoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the amide bond formation.

Industrial Production Methods: In industrial settings, the production of N,N’-(Hexane-1,6-diyl)didocosanamide is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The compound is then purified through various techniques such as crystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Hexane-1,6-diyl)didocosanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

N,N’-(Hexane-1,6-diyl)didocosanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

    Biology: The compound’s stability and non-toxic nature make it suitable for use in biological studies, particularly in the stabilization of biological samples.

    Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is extensively used in the plastics industry to enhance the durability and lifespan of plastic products.

Mechanism of Action

The mechanism by which N,N’-(Hexane-1,6-diyl)didocosanamide exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. This antioxidant property is crucial in stabilizing polymers and preventing their breakdown. The compound interacts with free radicals, neutralizing them and thereby protecting the polymer matrix .

Comparison with Similar Compounds

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.

    Hexane-1,6-diol: A related compound with different functional groups and applications.

Uniqueness: N,N’-(Hexane-1,6-diyl)didocosanamide is unique due to its specific structure, which provides excellent thermal stability and non-discoloring properties. This makes it particularly valuable in applications where long-term stability and appearance are critical .

Properties

CAS No.

96548-58-2

Molecular Formula

C50H100N2O2

Molecular Weight

761.3 g/mol

IUPAC Name

N-[6-(docosanoylamino)hexyl]docosanamide

InChI

InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(53)51-47-43-39-40-44-48-52-50(54)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54)

InChI Key

NLYBLDAYIHAXCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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